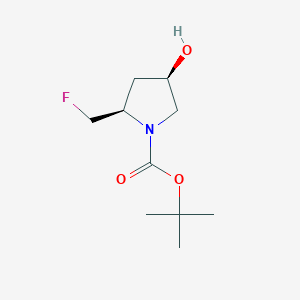

(2R,4R)-tert-Butyl 2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate

Übersicht

Beschreibung

(2R,4R)-tert-Butyl 2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H18FNO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a fluoromethyl group and a hydroxyl group attached to the pyrrolidine ring. The tert-butyl group is attached to the nitrogen atom of the pyrrolidine ring, providing steric hindrance and influencing the compound’s reactivity and stability.

Vorbereitungsmethoden

The synthesis of (2R,4R)-tert-Butyl 2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving an appropriate precursor.

Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via nucleophilic substitution reactions using fluoromethylating agents.

Hydroxylation: The hydroxyl group can be introduced through oxidation reactions.

Protection and Deprotection Steps: The tert-butyl group is often introduced as a protecting group during the synthesis and later deprotected to yield the final compound.

Industrial production methods may involve optimizing these steps to improve yield, purity, and scalability.

Analyse Chemischer Reaktionen

(2R,4R)-tert-Butyl 2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.

Esterification: The carboxylate group can form esters with alcohols.

Common reagents and conditions used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate) for oxidation, reducing agents like NaBH4 (sodium borohydride) for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

(2R,4R)-tert-Butyl 2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate has various applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a probe to study biological processes involving pyrrolidine derivatives.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: It is used in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of (2R,4R)-tert-Butyl 2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluoromethyl and hydroxyl groups play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Vergleich Mit ähnlichen Verbindungen

(2R,4R)-tert-Butyl 2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

tert-Butyl 2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate: Lacks the (2R,4R) stereochemistry.

tert-Butyl 2-(methyl)-4-hydroxypyrrolidine-1-carboxylate: Lacks the fluorine atom.

tert-Butyl 2-(fluoromethyl)-4-methoxypyrrolidine-1-carboxylate: Contains a methoxy group instead of a hydroxyl group.

Biologische Aktivität

(2R,4R)-tert-Butyl 2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate (CAS Number: 114676-97-0) is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a fluoromethyl group and a hydroxypyrrolidine structure, which may contribute to its pharmacological properties. This article aims to synthesize current research findings regarding its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily linked to its interaction with various biological targets:

- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been studied for its potential role in inhibiting gamma-secretase, an enzyme implicated in Alzheimer's disease pathology .

- Receptor Modulation : The compound's structure suggests possible interactions with neurotransmitter receptors, potentially influencing central nervous system (CNS) activity. Its ability to modulate receptor activity could have implications for treating neurological disorders .

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines .

Biological Activity Data

The following table summarizes key biological activities associated with this compound based on available research findings:

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Study on Alzheimer’s Disease : A study published by researchers at the University of Groningen highlighted the compound's inhibitory effects on gamma-secretase, suggesting its potential as a therapeutic agent for Alzheimer's disease by reducing amyloid-beta production .

- Anticancer Research : A case study focused on various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and increased rates of apoptosis. The study concluded that further investigation into the compound's mechanism could lead to novel anticancer therapies .

- Neuropharmacological Assessment : Another research effort assessed the compound's effects on neurotransmitter systems, indicating that it could modulate dopamine and serotonin receptors, which are crucial for mood regulation and cognitive functions .

Eigenschaften

IUPAC Name |

tert-butyl (2R,4R)-2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7-8,13H,4-6H2,1-3H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZJMMRVKXQOTDV-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CF)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CF)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40556137 | |

| Record name | tert-Butyl (2R,4R)-2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114676-97-0 | |

| Record name | tert-Butyl (2R,4R)-2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.